molecular formula C29H26N4O3S B2843055 N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794959-43-5

N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2843055
CAS No.: 1794959-43-5
M. Wt: 510.61
InChI Key: GPZNTKPOSYJCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2-ethylphenyl group. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in binding to kinases and other enzymatic targets .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-3-19-9-7-8-12-24(19)31-25(34)18-37-29-32-26-23(20-10-5-4-6-11-20)17-30-27(26)28(35)33(29)21-13-15-22(36-2)16-14-21/h4-17,30H,3,18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZNTKPOSYJCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-MeOPh), 7-Ph, 2-(S-CH₂-CONH-2-EtPh) 523.61* Rigid sulfanyl bridge; balanced lipophilicity
2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide Thieno[2,3-d]pyrimidine 3-allyl, 5-(5-Me-furan), 2-(S-CH₂-CONH-2-MePh) 478.58 Thiophene core; allyl group introduces potential reactivity
N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-Me, 7-(4-MePh), 2-(S-CH₂-CONH-2-MeO-5-MePh) 465.60 Electron-rich thieno-pyrimidine; increased solubility due to methoxy group
Ethyl 3-(4-ClPh)-2-(dipentyl-amino)-4-oxo-5-Ph-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 7-COOEt, 2-(dipentyl-amino) 537.08 Ester group enhances membrane permeability but may reduce metabolic stability

*Calculated based on molecular formula (C₂₉H₂₅N₄O₃S).

Key Observations

Core Heterocycle Variations: Replacement of pyrrolo[3,2-d]pyrimidine with thieno[2,3-d]pyrimidine (as in ) introduces sulfur atoms into the fused ring system, altering electronic properties and hydrogen-bonding capabilities. Thieno derivatives generally exhibit reduced basicity compared to pyrrolo-pyrimidines, which may affect target engagement . The hexahydrobenzothieno[2,3-d]pyrimidine analog (CAS 499102-12-4, ) incorporates a saturated bicyclic system, likely improving solubility but reducing planar aromatic interactions critical for kinase inhibition.

4-Methoxyphenyl (target) vs. 5-methylfuran (): The methoxy group enhances electron-donating effects, while the furan introduces a heterocyclic motif that may participate in π-stacking or metabolic oxidation.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving sulfanyl bridge formation via nucleophilic substitution (e.g., Cs₂CO₃-mediated coupling in acetonitrile under microwave conditions). Thieno-pyrimidine analogs () require additional steps for thiophene ring construction, increasing synthetic complexity.

Implications for Drug Design

The target compound’s combination of a pyrrolo-pyrimidine core, sulfanyl bridge, and tailored substituents positions it as a promising candidate for kinase inhibition. Its structural distinctiveness from thieno-pyrimidine derivatives (e.g., ) may translate to unique selectivity profiles, particularly against targets sensitive to planar aromatic systems. Further comparative studies should explore pharmacokinetic parameters, such as metabolic stability conferred by the 4-methoxyphenyl group, and binding affinity against clinically validated targets like EGFR or CDK2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.